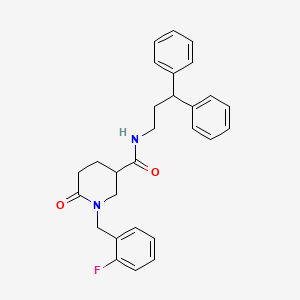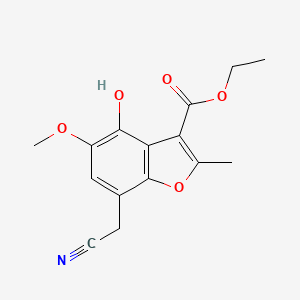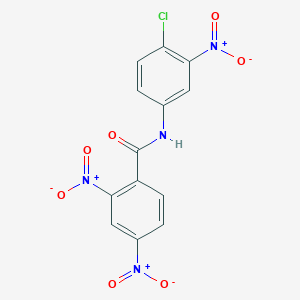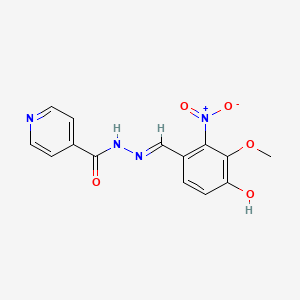
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as JNJ-42165279, is a small molecule inhibitor that has been developed to target the kappa opioid receptor (KOR). This compound has shown promising results in preclinical studies for the treatment of various disorders, including depression, anxiety, and drug addiction.
作用機序
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a selective antagonist of the kappa opioid receptor (KOR). KORs are involved in the regulation of mood, stress, and pain perception. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide binds to the KOR and prevents the activation of downstream signaling pathways, which results in the modulation of neurotransmitter release. This modulation of neurotransmitter release is thought to underlie the antidepressant, anxiolytic, and anti-addictive effects of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide have been extensively studied in preclinical models. This compound has been shown to increase the levels of dopamine and serotonin in certain brain regions, which are involved in the regulation of mood and reward. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to decrease the levels of corticotropin-releasing factor (CRF), which is involved in the stress response. These effects are thought to underlie the antidepressant and anxiolytic effects of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide.
実験室実験の利点と制限
One of the main advantages of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its selectivity for the KOR. This compound does not bind to other opioid receptors, which reduces the risk of side effects associated with traditional opioid drugs. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the development of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. One of the main areas of research is the optimization of the pharmacokinetic properties of this compound, to improve its efficacy and reduce the risk of side effects. Another area of research is the identification of biomarkers that can predict the response to N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, which can help to identify patients who are most likely to benefit from this treatment. There is also ongoing research into the use of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in combination with other drugs, to enhance its therapeutic effects. Finally, there is a need for further research into the safety and efficacy of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in clinical trials, to determine its potential as a novel treatment for depression, anxiety, and addiction disorders.
Conclusion:
In conclusion, N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a promising small molecule inhibitor that has shown potential for the treatment of depression, anxiety, and addiction disorders. This compound has a selective mechanism of action, with minimal side effects, and has been extensively studied in preclinical models. Further research is needed to optimize the pharmacokinetic properties of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, identify biomarkers of response, and evaluate its safety and efficacy in clinical trials. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide represents a novel approach to the treatment of these disorders, and has the potential to improve the lives of millions of people worldwide.
合成法
The synthesis of N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2-fluorobenzylamine, which is then reacted with 3,3-diphenylpropylchloride to obtain N-(3,3-diphenylpropyl)-2-fluorobenzylamine. This intermediate is then reacted with 6-oxo-3-piperidinecarboxylic acid to obtain N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various disorders. One of the main applications of this compound is in the treatment of depression and anxiety. Studies have shown that N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can produce antidepressant and anxiolytic effects in animal models, without the side effects associated with traditional antidepressants. This compound has also shown promising results in the treatment of drug addiction, particularly opioid addiction. N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of opioid addiction.
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-1-[(2-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O2/c29-26-14-8-7-13-23(26)19-31-20-24(15-16-27(31)32)28(33)30-18-17-25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,24-25H,15-20H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPKKKBIGWWQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![N-{1-[1-(2-phenylpropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6122876.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)



![2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)

![4-isopropyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6122921.png)
![1-(2-chlorophenoxy)-3-[(2-phenylethyl)amino]-2-propanol](/img/structure/B6122922.png)
![2-(2-methoxyethyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B6122944.png)